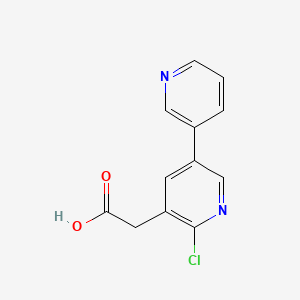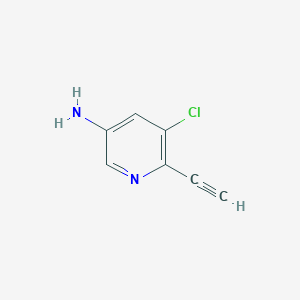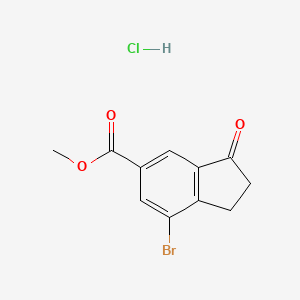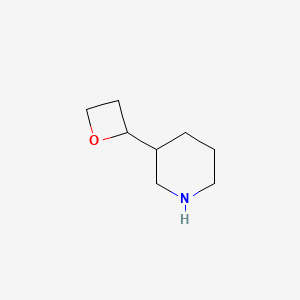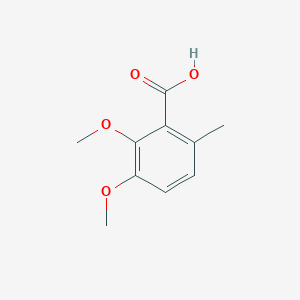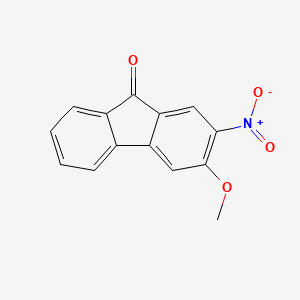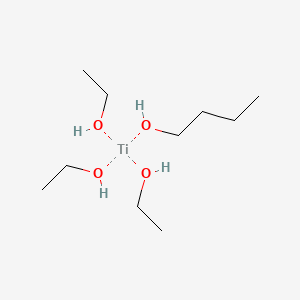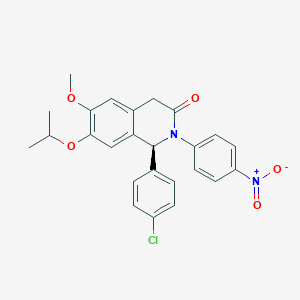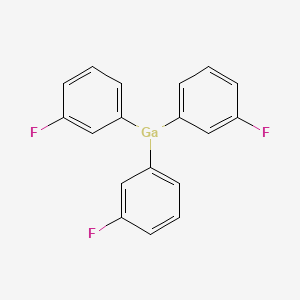
Tris(3-fluorophenyl)gallane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3-fluorophenyl)gallium is an organometallic compound that features a gallium atom bonded to three 3-fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(3-fluorophenyl)gallium typically involves the reaction of gallium trichloride with 3-fluorophenylmagnesium bromide in an anhydrous solvent such as diethyl ether. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
GaCl3+3C6H4F-MgBr→Ga(C6H4F)3+3MgBrCl
Industrial Production Methods
While specific industrial production methods for tris(3-fluorophenyl)gallium are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Tris(3-fluorophenyl)gallium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Gallium oxide derivatives.
Substitution: Substituted phenyl derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
Tris(3-fluorophenyl)gallium has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogallium compounds.
Biology: Potential use in biological imaging due to its unique electronic properties.
Medicine: Investigated for its potential anticancer properties, similar to other gallium-based compounds.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.
Mechanism of Action
The mechanism by which tris(3-fluorophenyl)gallium exerts its effects is not fully understood. it is believed to interact with cellular components through its gallium center, which can mimic iron and disrupt biological processes. This disruption can lead to the inhibition of cellular functions, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Tris(3-fluorophenyl)antimony: Similar structure but with antimony instead of gallium.
Tris(8-quinolinolato)gallium (KP46): Another gallium-based compound with anticancer properties.
Uniqueness
Tris(3-fluorophenyl)gallium is unique due to the presence of fluorine atoms on the phenyl rings, which can influence its reactivity and electronic properties. This makes it distinct from other organogallium compounds and potentially more versatile in various applications.
Properties
CAS No. |
58448-13-8 |
|---|---|
Molecular Formula |
C18H12F3Ga |
Molecular Weight |
355.0 g/mol |
IUPAC Name |
tris(3-fluorophenyl)gallane |
InChI |
InChI=1S/3C6H4F.Ga/c3*7-6-4-2-1-3-5-6;/h3*1-2,4-5H; |
InChI Key |
FZKWZQGXSFNQIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[Ga](C2=CC=CC(=C2)F)C3=CC=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



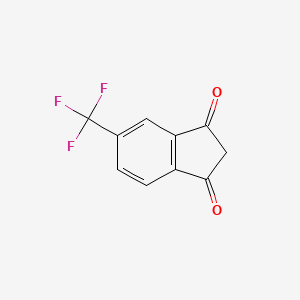
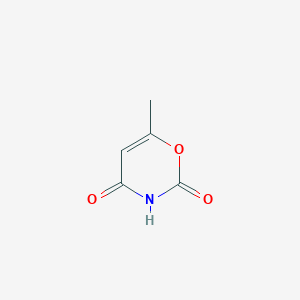
![azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138782.png)
